molecular formula C13H8N2O4 B14690079 1-Isocyanato-4-(4-nitrophenoxy)benzene CAS No. 24698-19-9

1-Isocyanato-4-(4-nitrophenoxy)benzene

Cat. No.: B14690079
CAS No.: 24698-19-9
M. Wt: 256.21 g/mol
InChI Key: ZZUFNNNRBCLCQC-UHFFFAOYSA-N
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Description

1-Isocyanato-4-(4-nitrophenoxy)benzene is a chemical compound with the molecular formula C13H8N2O4 It is known for its unique structure, which includes an isocyanate group and a nitrophenoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-Isocyanato-4-(4-nitrophenoxy)benzene typically involves the reaction of 4-nitrophenol with phosgene to form 4-nitrophenyl chloroformate, which is then reacted with 4-aminophenol to produce the desired compound. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity .

Chemical Reactions Analysis

1-Isocyanato-4-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.

    Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide in the presence of water.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Isocyanato-4-(4-nitrophenoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Isocyanato-4-(4-nitrophenoxy)benzene exerts its effects involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines or hydroxyl groups, leading to the formation of ureas or carbamates. These reactions can modify the structure and function of biomolecules, making the compound useful in various applications .

Comparison with Similar Compounds

1-Isocyanato-4-(4-nitrophenoxy)benzene can be compared to other similar compounds, such as:

    4-Nitrophenyl isocyanate: This compound has a similar structure but lacks the additional phenoxy group, making it less complex.

    1-Isocyanato-4-nitrobenzene: This compound is structurally similar but does not have the phenoxy group, which may affect its reactivity and applications.

Properties

CAS No.

24698-19-9

Molecular Formula

C13H8N2O4

Molecular Weight

256.21 g/mol

IUPAC Name

1-isocyanato-4-(4-nitrophenoxy)benzene

InChI

InChI=1S/C13H8N2O4/c16-9-14-10-1-5-12(6-2-10)19-13-7-3-11(4-8-13)15(17)18/h1-8H

InChI Key

ZZUFNNNRBCLCQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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